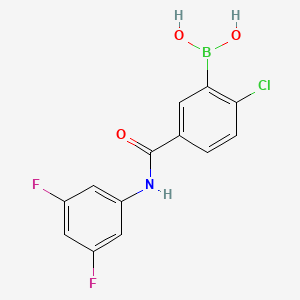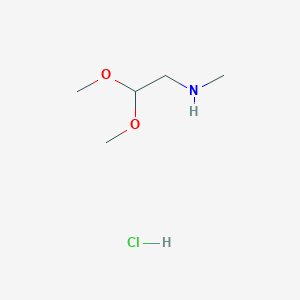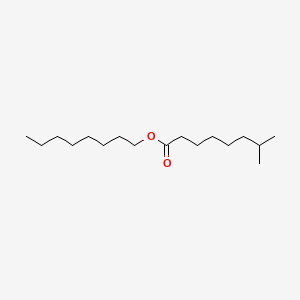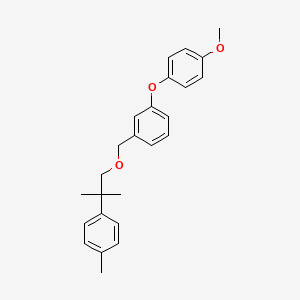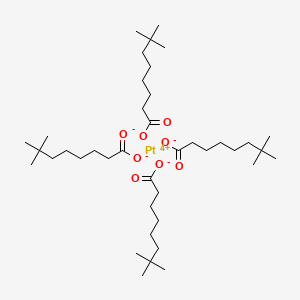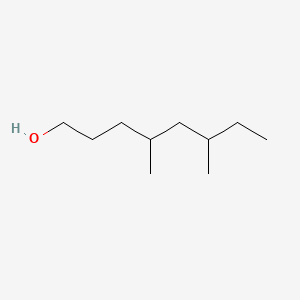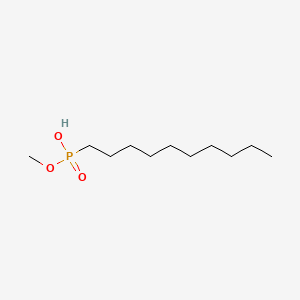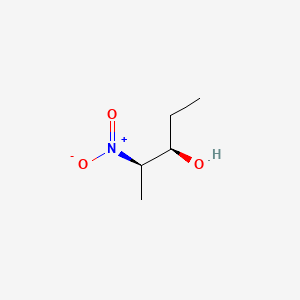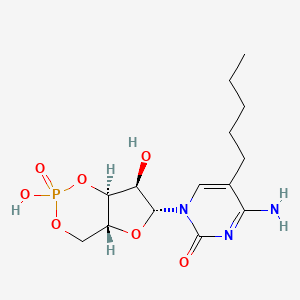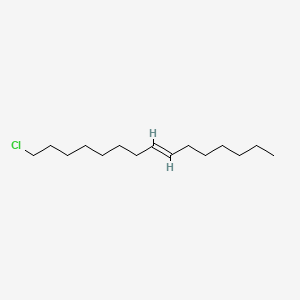
7-Pentadecene, 15-chloro-, (7Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Pentadecene, 15-chloro-, (7Z)-: is an organic compound with the molecular formula C15H29Cl It is a chlorinated derivative of pentadecene, characterized by the presence of a chlorine atom at the 15th position and a double bond at the 7th position in the Z-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentadecene, 15-chloro-, (7Z)- typically involves the coupling reaction between a nucleophilic reagent, such as a (7Z)-15-halo-7-pentadecene compound, and a 1-halooctane compound. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 7-Pentadecene, 15-chloro-, (7Z)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 7-Pentadecene, 15-chloro-, (7Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products:
Oxidation: Formation of 15-chloro-7-pentadecen-1-ol, 15-chloro-7-pentadecenal, or 15-chloro-7-pentadecenoic acid.
Reduction: Formation of 15-chloropentadecane.
Substitution: Formation of various substituted pentadecene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 7-Pentadecene, 15-chloro-, (7Z)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block for the synthesis of various organic compounds .
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and interactions with biological molecules. Its chlorinated structure may influence its biological activity and interactions with enzymes and receptors .
Medicine: While specific medical applications are still under investigation, chlorinated alkenes like 7-Pentadecene, 15-chloro-, (7Z)- are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives. Its unique chemical properties make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of 7-Pentadecene, 15-chloro-, (7Z)- involves its interaction with molecular targets such as enzymes and receptors. The presence of the chlorine atom and the double bond in the Z-configuration may influence its binding affinity and reactivity with these targets. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparación Con Compuestos Similares
- 7-Pentadecene, 15-bromo-, (7Z)-
- 7-Pentadecene, 15-iodo-, (7Z)-
- 7-Pentadecene, 15-fluoro-, (7Z)-
Comparison: Compared to its brominated, iodinated, and fluorinated counterparts, 7-Pentadecene, 15-chloro-, (7Z)- is unique due to the specific reactivity and properties conferred by the chlorine atom. Chlorine is less reactive than bromine and iodine but more reactive than fluorine, making 7-Pentadecene, 15-chloro-, (7Z)- a balanced choice for various chemical reactions and applications .
Propiedades
Número CAS |
71566-62-6 |
|---|---|
Fórmula molecular |
C15H29Cl |
Peso molecular |
244.84 g/mol |
Nombre IUPAC |
(E)-15-chloropentadec-7-ene |
InChI |
InChI=1S/C15H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h7-8H,2-6,9-15H2,1H3/b8-7+ |
Clave InChI |
NPEMZZIYCPOSKK-BQYQJAHWSA-N |
SMILES isomérico |
CCCCCC/C=C/CCCCCCCCl |
SMILES canónico |
CCCCCCC=CCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


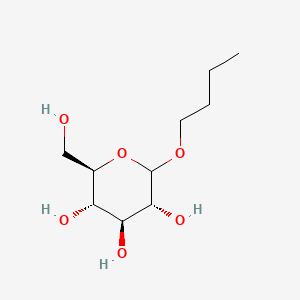
![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
